molecular formula C16H15BrN2O2 B5888235 N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea

N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea

Cat. No. B5888235
M. Wt: 347.21 g/mol
InChI Key: LVNVYNOQZBORBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPU is a urea derivative that has shown promising results in the fields of cancer research, drug discovery, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been found to inhibit the activity of the androgen receptor, which is a receptor that plays a role in the growth of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea in lab experiments is that it has shown activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has shown activity against various enzymes and receptors, making it a useful tool for drug discovery and medicinal chemistry. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.

Future Directions

There are many future directions for the study of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to explore its potential use in combination with other anticancer agents, which may increase its efficacy. Additionally, this compound could be further studied for its potential use in other diseases, such as neurodegenerative diseases and inflammatory diseases.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-bromo-4-methylphenylamine. The reaction yields this compound as a white solid with a melting point of 219-221°C. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also shown potential as a drug discovery tool, as it can be used to identify novel targets for cancer therapy. Additionally, this compound has been investigated for its potential use in medicinal chemistry, as it has shown activity against various enzymes and receptors.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-bromo-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-6-7-15(14(17)8-10)19-16(21)18-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNVYNOQZBORBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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